molecular formula C19H26ClN3O2 B010241 Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride CAS No. 102233-07-8

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride

Cat. No. B010241
M. Wt: 363.9 g/mol
InChI Key: PRSGEGFWCSHQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride, also known as 2C-E, is a synthetic psychoactive drug that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in 1977 and has gained popularity as a recreational drug due to its hallucinogenic properties. However, in recent years, it has gained attention from the scientific community due to its potential use in research as a tool for understanding the brain and its functions.

Mechanism Of Action

The mechanism of action of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride is not fully understood, but it is believed to work by binding to the serotonin 2A receptor and activating it. This leads to the activation of downstream signaling pathways, which ultimately result in the altered perception and cognition observed with the drug.

Biochemical And Physiological Effects

The biochemical and physiological effects of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride include altered perception, cognition, and mood. It has been shown to induce visual hallucinations, synesthesia, and altered time perception. It also has the potential to induce anxiety and paranoia in some individuals.

Advantages And Limitations For Lab Experiments

One advantage of using Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride in lab experiments is its high affinity for the serotonin 2A receptor, which makes it a valuable tool for studying the role of this receptor in the brain. However, one limitation is its potential to induce anxiety and paranoia in some individuals, which can complicate experimental results.

Future Directions

There are several future directions for the use of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride in scientific research. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. It may also be useful in studying the neural basis of consciousness and altered states of consciousness. Additionally, further research is needed to fully understand the mechanism of action of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride and its effects on the brain.

Synthesis Methods

The synthesis of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This intermediate is then reacted with pyridine to form 2,5-dimethoxyphenethylpyridine, which is subsequently reduced to Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride using sodium borohydride. The final product is obtained as a hydrochloride salt.

Scientific Research Applications

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride has been used in scientific research to study the brain and its functions. It has been shown to have a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This makes it a valuable tool for studying the role of this receptor in the brain.

properties

CAS RN

102233-07-8

Product Name

Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(2-pyridyl)-, hydrochloride

Molecular Formula

C19H26ClN3O2

Molecular Weight

363.9 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-2-ylpiperazine;hydrochloride

InChI

InChI=1S/C19H25N3O2.ClH/c1-23-17-7-6-16(15-18(17)24-2)8-10-21-11-13-22(14-12-21)19-5-3-4-9-20-19;/h3-7,9,15H,8,10-14H2,1-2H3;1H

InChI Key

PRSGEGFWCSHQKO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=N3)OC.Cl

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=N3)OC.Cl

Other CAS RN

102233-07-8

synonyms

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyridin-2-yl-piperazine hydrochlori de

Origin of Product

United States

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